hemoglobin III, Lucina pectinata
Description
Lucina pectinata is a bivalve mollusk inhabiting sulfide-rich coastal sediments in the Caribbean Sea. It hosts intracellular chemoautotrophic bacteria that require both oxygen (O₂) and hydrogen sulfide (H₂S) for energy production. To sustain this symbiosis, L. pectinata expresses three hemoglobins (Hbs): HbI (sulfide-reactive), HbII, and HbIII (oxygen-reactive) .
Hemoglobin III (HbIII) is a dimeric oxygen-binding protein composed of 151 amino acids. Unlike HbI, which transports H₂S to symbionts, HbIII and HbII primarily deliver O₂ while resisting H₂S interference.
Properties
CAS No. |
150901-96-5 |
|---|---|
Molecular Formula |
C7H13NO2 |
Synonyms |
hemoglobin III, Lucina pectinata |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional and Structural Differences
| Property | HbIII, L. pectinata | HbII, L. pectinata | HbI, L. pectinata | Mammalian Hb |
|---|---|---|---|---|
| Primary Ligand | O₂ | O₂ | H₂S | O₂/CO₂/NO |
| Oligomeric State | Dimer (self-associates to tetramer with HbII) | Dimer (forms tetramer with HbIII) | Monomer | Tetramer (α₂β₂) |
| O₂ Association Rate (k'on) | 0.3 × 10⁶ M⁻¹s⁻¹ | 0.4 × 10⁶ M⁻¹s⁻¹ | 100–200 × 10⁶ M⁻¹s⁻¹ | 2.1 × 10⁶ M⁻¹s⁻¹ |
| O₂ Dissociation Rate (koff) | 0.08 s⁻¹ | 0.11 s⁻¹ | 61 s⁻¹ | 15–20 s⁻¹ |
| P₅₀ (Torr) | 0.1–0.2 | 0.1–0.2 | 0.1–0.2 | 26–30 |
| Redox Potential (E°, mV) | pH-dependent (~103 mV at pH 7) | pH-dependent | pH-independent (103 mV) | pH-dependent |
| Key Residues | Tyr B10, Gln E7 | Tyr B10, Gln E7 | Phe B10, Gln E7 | His E7, His F8 |
Functional Insights :
- Oxygen Affinity : All L. pectinata Hbs exhibit high O₂ affinity (P₅₀ = 0.1–0.2 Torr), ideal for scavenging O₂ in hypoxic sediments. However, HbIII and HbII have slow O₂ dissociation rates (koff ~0.08–0.11 s⁻¹), ensuring prolonged O₂ retention, unlike HbI’s rapid O₂ release (koff = 61 s⁻¹) .
- H₂S Resistance : HbIII and HbII remain oxygenated in H₂S-rich environments, while HbI binds H₂S to form ferric hemoglobin sulfide (Fe³⁺-HS⁻), critical for symbiont sulfur metabolism .
- Distal Heme Pocket : HbIII’s Tyr B10 and Gln E7 stabilize O₂ via hydrogen bonding, reducing ligand escape. In contrast, HbI’s Phe B10 creates a hydrophobic pocket favoring H₂S binding .
Evolutionary and Genetic Divergence
- Gene Structure : HbIII and HbII share a 4-exon/3-intron structure, whereas HbI has a 5-exon/4-intron arrangement. Introns in HbIII/HbII are conserved at positions B12.2 and G7.0, linked to ancestral globin gene duplication events .
- Regulatory Elements: HbIII’s promoter contains transcription factor binding sites (e.g., GATA, NF-κB) absent in HbI, suggesting divergent expression regulation.
- Phylogeny : HbIII and HbII evolved from a recent gene duplication, while HbI shares closer homology with sulfide-binding hemoglobins in Calyptogena clams, reflecting adaptive convergence in sulfide-rich habitats .
Kinetic and Thermodynamic Studies
- H₂S Binding : HbI reacts with H₂S 40× faster than HbIII/HbII, with a pH-dependent rate (k'on = 2.3 × 10⁵ M⁻¹s⁻¹ at pH 5.5). This is attributed to protonated H₂S (HS⁻) acting as the nucleophile .
Recombinant Expression and Biotechnological Potential
- HbIII Expression : Recombinant HbIII retains native O₂-binding properties when expressed in E. coli, with yields up to 134.72 mg/L. This enables large-scale production for oxygen-therapeutic research .
- HbI Engineering : Substituting HbI’s Phe B10 with Tyr enhances O₂ affinity, demonstrating how residue-level modifications can repurpose sulfide-reactive Hbs for O₂ transport .
Ecological and Symbiotic Relevance
- Sulfide Gradients : In sulfide-poor environments, HbIII/HbII expression decreases in symbiont-containing gills, highlighting environmental regulation of hemoglobin isoforms .
- Oxidative Protection : HbIII resists H₂O₂-mediated oxidation better than mammalian Hbs, a trait valuable for developing stable blood substitutes .
Q & A
What are the distinct functional roles of HbI, HbII, and HbIII in Lucina pectinata’s symbiotic relationship with chemoautotrophic bacteria?
Basic Research Focus
HbI binds hydrogen sulfide (H₂S) to form ferric hemoglobin sulfide, enabling safe transport of toxic H₂S to bacterial endosymbionts. In contrast, HbII and HbIII are oxygen-reactive and remain oxygenated even in H₂S-rich environments, ensuring oxygen delivery to symbionts for hexose synthesis. This functional division allows simultaneous transport of two antagonistic ligands (H₂S and O₂) without cross-reactivity, critical for sustaining symbiosis in sulfide-rich muds .
Methodological Insight : Functional studies often employ UV-vis spectroscopy, resonance Raman spectroscopy, and X-ray crystallography to characterize ligand-binding properties. For example, HbI’s sulfide-binding mechanism was resolved via crystallographic analysis at 1.5 Å resolution .
What structural features differentiate HbIII from HbI and HbII in terms of oligomerization and ligand binding?
Basic Research Focus
HbIII forms dimers under physiological conditions and can co-assemble with HbII into tetramers (HbII₂-HbIII₂) at high concentrations (>4 mM), suggesting tissue-specific quaternary structures. Unlike monomeric HbI, HbIII’s dimerization is linked to its oxygen-binding stability. Structural studies reveal that HbIII shares a conserved heme pocket with HbII but differs in distal residues (e.g., TyrB10 and GlnE7 in HbII vs. Asn72Asp in HbIII), which modulate ligand affinity and dissociation kinetics .
Methodological Insight : Analytical ultracentrifugation and size-exclusion chromatography are used to study oligomerization, while site-directed mutagenesis clarifies residue-specific roles in ligand dynamics .
How do the gene structures of HbII and HbIII influence their expression and functional regulation?
Advanced Research Focus
HbII and HbIII genes have 4 exons and 3 introns, with conserved intron positions (B12.2 and G7.0) and promoter regions rich in transcription factor binding sites (TFBSs). HbIII’s mRNA exhibits alternative polyadenylation sites, producing 3’UTR isoforms (640 nt and 455 nt) that may regulate translation efficiency or stability. In contrast, HbI has two 5’UTR mRNA variants (96 bp and 37 bp), with the longer variant showing higher expression under sulfide-rich conditions .
Methodological Insight : RACE (Rapid Amplification of cDNA Ends) and GW (Genome Walking) methods are used to map UTRs and promoters. Real-time RT-PCR quantifies tissue-specific expression under varying sulfide concentrations .
What methodological approaches are used to study the ligand-binding dynamics and redox behavior of HbIII?
Advanced Research Focus
Time-resolved absorption spectroscopy (picosecond to nanosecond range) reveals that HbIII’s oxygen-bound heme exhibits low photodissociation yields due to hydrogen bonding with TyrB10, stabilizing the Fe-O₂ complex. In contrast, HbI shows rapid H₂S dissociation (τ = 12 ps for ferric HbI) and partial heme reduction. Mutagenesis studies (e.g., GlnE7His in HbIII) demonstrate how distal residues control ligand entry/exit barriers .
Methodological Insight : Laser flash photolysis and resonance Raman spectroscopy dissect ligand-rebinding kinetics. Electrochemical assays (e.g., cysteine-modified electrodes) measure H₂S binding dynamics .
How does alternative polyadenylation in HbIII mRNA contribute to post-transcriptional regulation?
Advanced Research Focus
HbIII’s mRNA contains two conserved polyadenylation signals, producing 3’UTR isoforms. This mechanism may regulate RNA localization or stability under hypoxic stress, as suggested by conserved IRES (Internal Ribosome Entry Site) elements in the 3’UTR. Such regulation is absent in HbI and HbII, highlighting HbIII’s unique role in environmental adaptation .
Methodological Insight : Luciferase reporter assays and RNA-seq quantify isoform-specific translational efficiency. Functional studies using hypoxia-mimicking agents (e.g., CoCl₂) test IRES activity .
What challenges arise in recombinant expression of Lucina pectinata hemoglobins, and how are they addressed?
Advanced Research Focus
Recombinant HbI expression in E. coli requires heme insertion post-purification, as apoprotein tends to aggregate. Optimal expression is achieved with 0.002% L-arabinose induction and Ni-NTA affinity chromatography under native conditions. For HbIII, codon optimization and co-expression with chaperones (e.g., GroEL/ES) improve solubility. Western blotting and Soret band analysis (413–435 nm) confirm proper heme incorporation .
Methodological Insight : Plasmid design (e.g., TOPO-PBAD vectors with 6XHis tags) ensures correct reading frames. Probond resin purification maintains heme-binding activity .
How do discrepancies in HbIII gene characterization reflect evolving genomic research tools?
Advanced Research Focus
Early studies claimed no L. pectinata hemoglobin genes were fully characterized, but GW and XL-PCR later resolved HbII (8,055 bp) and HbIII (4,277 bp) gene structures. Discrepancies arose from incomplete genome assemblies and the presence of MITE-like transposable elements in intronic regions, complicating PCR amplification. Recent bioinformatics pipelines (e.g., RepeatMasker) now account for these elements .
Methodological Insight : Long-read sequencing (e.g., PacBio) and synteny analysis address gaps caused by repetitive sequences. Functional validation via CRISPR/Cas9 editing is proposed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
